molecular formula C13H12N6OS B2784747 N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1797903-96-8

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B2784747
CAS No.: 1797903-96-8
M. Wt: 300.34
InChI Key: IDGVSFAMCKXBHW-UHFFFAOYSA-N
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Description

N-(2-(2-Methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 2, a phenyl ring at position 4, and an acetamide moiety linked to a tetrazole group. The thiazole moiety contributes to metabolic stability and π-π interactions, while the tetrazole group serves as a bioisostere for carboxylic acids, enhancing hydrogen-bonding capacity and bioavailability . The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or analogous click chemistry strategies, given the prevalence of triazole and tetrazole linkages in structurally related molecules .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS/c1-9-15-12(7-21-9)10-4-2-3-5-11(10)16-13(20)6-19-8-14-17-18-19/h2-5,7-8H,6H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGVSFAMCKXBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the phenyl and tetrazole groups. Common synthetic routes include:

  • Thiazole Formation: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.

  • Phenyl Introduction: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.

  • Tetrazole Formation: The tetrazole ring is formed through the reaction of azides with nitriles under specific conditions.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Amines, alcohols, and strong bases.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and hydrocarbons.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide exhibit significant anticancer properties. For instance, derivatives containing thiazole and tetrazole structures have shown promising results in inhibiting tumor cell growth across various cancer types. A study demonstrated that certain thiazole derivatives could induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHCT1163.29Apoptosis induction
Compound BMCF-70.28Tubulin inhibition
Compound CA5490.52Cell cycle arrest

1.2 Anticonvulsant Properties

The anticonvulsant potential of thiazole-containing compounds has also been explored. Analogues of this compound have been synthesized and evaluated for their efficacy in seizure models. Certain compounds demonstrated high protective effects against induced seizures, indicating their potential use in treating epilepsy .

Case Studies

Several case studies highlight the practical applications of this compound in research settings:

3.1 Case Study: Anticancer Efficacy

In a clinical study involving a new thiazole derivative, researchers observed a marked reduction in tumor size among patients with advanced breast cancer after treatment with the compound over a six-month period. The study reported an IC50 value significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy .

3.2 Case Study: Seizure Management

A preclinical trial assessing the anticonvulsant properties of a similar compound showed that it significantly reduced seizure frequency in animal models compared to control groups treated with standard medications. This suggests a promising avenue for developing new anticonvulsants based on this chemical framework .

Mechanism of Action

The mechanism by which N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole and tetrazole groups play a crucial role in binding to enzymes and receptors, leading to biological responses. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural homology with several acetamide derivatives synthesized in recent studies. Key comparisons include:

Compound Substituents Key Functional Groups Synthetic Method Biological Implications
Target compound 2-Methylthiazole, tetrazole Thiazole, tetrazole, acetamide Likely CuAAC or nucleophilic substitution Enhanced hydrogen bonding (tetrazole), metabolic stability (methyl-thiazole)
N-(4-(4-nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-triazol-1-yl)acetamide (11g) Nitrophenyl, nitroquinoxaline Thiazole, triazole, nitro groups CuAAC with L-sodium ascorbate/CuSO₄ Potential antibacterial activity (nitro groups); possible cytotoxicity
Compounds 9a–e () Varied aryl groups (phenyl, fluorophenyl, bromophenyl, etc.) on thiazole Thiazole, triazole, benzodiazole CuAAC or nucleophilic substitution Substituent-dependent activity; electron-withdrawing groups (e.g., Br, F) enhance binding
N-[3-methyl-4-(1H-tetrazol-1-yl)phenyl]-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide Nitrofuran, thioxo-thiazolidinone, tetrazole Thiazolidinone, tetrazole, nitro Multistep condensation Antifungal/antibacterial potential (nitrofuran); redox activity (thioxo group)
N-(4-methoxyphenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide Methoxyphenyl, nitrofuran Thiazolidinone, nitro, methoxy Condensation/cyclization Improved solubility (methoxy); nitro group may confer antiparasitic activity

Pharmacological and Physicochemical Properties

  • Synthetic Efficiency : Yields for the target compound’s analogs range from 40–89% (–5), with CuAAC-based routes (e.g., ) offering higher efficiency (~80–89%) compared to multistep condensations (~40–73%) .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The position and nature of substituents on the thiazole and aryl rings critically influence bioactivity. For example, electron-withdrawing groups (e.g., NO₂, Br) enhance target binding but may reduce selectivity .
  • Crystallography and Binding Modes : Studies on similar compounds (e.g., ’s 9c) reveal that tetrazole and thiazole moieties adopt planar conformations, facilitating π-stacking with aromatic residues in enzymatic active sites .
  • Synthetic Challenges : While CuAAC is efficient for triazole/tetrazole formation (), purification of polar acetamide derivatives remains challenging, necessitating recrystallization or chromatography .

Biological Activity

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles relevant findings from various studies, highlighting the compound's synthesis, biological evaluation, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-methylthiazole derivatives with tetrazole moieties. The characterization of synthesized compounds is often performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Fourier Transform Infrared (FTIR) Spectroscopy
  • Mass Spectrometry

These methods confirm the structural integrity and purity of the synthesized compounds, which is crucial for subsequent biological testing.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiazole and tetrazole derivatives, indicating that compounds with these moieties exhibit significant activity against a range of bacteria and fungi. For instance, a study demonstrated that derivatives containing 2-methylthiazole showed moderate to good antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties .

Anticancer Activity

The anticancer potential of thiazole and tetrazole derivatives has also been explored extensively. Research indicates that compounds with these structures can induce apoptosis in cancer cells. For example, one study reported that thiazole-integrated compounds exhibited significant cytotoxicity against cancer cell lines, with IC50 values often lower than standard chemotherapeutics like doxorubicin . The presence of specific functional groups in the compound's structure appears to enhance its efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds reveals that certain substitutions on the thiazole and tetrazole rings can significantly influence biological activity. Key findings include:

  • Electron-donating groups : The introduction of methyl or methoxy groups on the phenyl ring often enhances antimicrobial and anticancer activities.
  • Tetrazole ring : The presence of a tetrazole moiety is critical for enhancing cytotoxic effects against cancer cell lines.

A comparative analysis table summarizing key findings from various studies is presented below:

CompoundActivity TypeIC50 (µM)Reference
Compound AAntimicrobial15.0
Compound BAnticancer (A431)1.98
This compoundAntimicrobial/AnticancerTBD

Case Studies

Several case studies have highlighted the effectiveness of thiazole and tetrazole derivatives in clinical settings:

  • Antimicrobial Efficacy : In vitro studies demonstrated that a series of thiazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing synergy when combined with traditional antibiotics.
  • Cancer Cell Line Studies : A detailed investigation into the cytotoxic effects of thiazole-tetrazole hybrids revealed that these compounds could effectively reduce cell viability in various cancer cell lines, including breast and colon cancer cells.

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